1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE
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Overview
Description
1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry
Preparation Methods
The synthesis of 1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE typically involves multiple steps, starting with the formation of the benzofuran core. Common synthetic routes include:
One-pot etherification and dehydrative cyclization: of o-hydroxyacetophenones under basic conditions.
Dehydrative cyclization: of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Cyclization of aryl acetylenes: using transition-metal catalysis.
Industrial production methods often employ these synthetic routes with optimizations for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Known for its phototoxic properties and used in phototherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5-methoxy-2-phenyl-1-benzofuran-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-16-10-11-18-17(14-16)19(21(23)22-12-6-3-7-13-22)20(25-18)15-8-4-2-5-9-15/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPSBIVVELUJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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